Cas no 641571-21-3 (3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE)

3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features a trifluoromethyl group, enhancing lipophilicity and metabolic stability, and a methylpiperazine moiety, which contributes to improved solubility and binding affinity in bioactive molecules. The compound’s electron-rich aromatic system allows for further functionalization, making it a useful building block for drug discovery. Its stability under various reaction conditions and compatibility with cross-coupling reactions underscore its utility in constructing complex heterocyclic frameworks. This intermediate is particularly relevant in the development of CNS-targeting and antimicrobial agents due to its favorable physicochemical properties.
3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE structure
641571-21-3 structure
Product Name:3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
CAS No:641571-21-3
MF:C12H16F3N3
MW:259.270752906799
MDL:MFCD15524510
CID:1671292
PubChem ID:18543044
Update Time:2025-06-14

3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-
    • AKOS027254783
    • 3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-benzenamine
    • 3-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-phenylamine
    • CS-0151081
    • SCHEMBL273503
    • 3-(4-Methyl-1-piperazinyl)-5-(trifluoromethyl)aniline
    • DB-330765
    • 3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
    • MFCD15524510
    • 3-(4-Methyl-1-piperazinyl)-5-(trifluoromethyl)benzenamine
    • 641571-21-3
    • TQP1450
    • AS-42277
    • 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzenamine
    • SY254131
    • MDL: MFCD15524510
    • Inchi: 1S/C12H16F3N3/c1-17-2-4-18(5-3-17)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,2-5,16H2,1H3
    • InChI Key: QMQZJKBZHXMSNK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CC(=C1)N1CCN(C)CC1)N)(F)F

Computed Properties

  • Exact Mass: 259.12978
  • Monoisotopic Mass: 259.13
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.5A^2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 32.5

3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE Pricemore >>

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3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE Suppliers

Amadis Chemical Company Limited
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(CAS:641571-21-3)3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
Order Number:A1185170
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:57
Price ($):166.0/440.0/1314.0
Email:sales@amadischem.com

Additional information on 3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE

Research Brief on 3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE (CAS: 641571-21-3)

3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE (CAS: 641571-21-3) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This compound, characterized by its piperazine and trifluoromethyl aniline moieties, has been the subject of recent research due to its potential applications in the development of novel therapeutic agents. The unique structural features of this molecule make it a promising candidate for targeting various biological pathways, particularly in oncology and central nervous system (CNS) disorders.

Recent studies have focused on the synthesis and optimization of 3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE to enhance its pharmacological properties. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and reductive amination, to achieve high yields and purity. The compound's physicochemical properties, such as solubility, stability, and lipophilicity, have been thoroughly characterized to ensure its suitability for further preclinical development.

In vitro and in vivo studies have demonstrated the compound's potential as a kinase inhibitor, with particular efficacy against specific cancer cell lines. Mechanistic studies suggest that 3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE interacts with key signaling pathways involved in cell proliferation and apoptosis. These findings have spurred interest in its application as a lead compound for the development of targeted cancer therapies. Additionally, preliminary data indicate potential neuroprotective effects, opening avenues for research in neurodegenerative diseases.

The safety profile of 3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE has also been investigated, with toxicological assessments revealing favorable results at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and pharmacodynamics in human subjects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.

In conclusion, 3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE (CAS: 641571-21-3) represents a promising candidate for therapeutic intervention in multiple disease areas. Ongoing research aims to optimize its structure-activity relationships and explore its full potential in clinical settings. The compound's versatility and efficacy underscore its importance in the evolving landscape of chemical biology and medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:641571-21-3)3-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
A1185170
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):166.0/440.0/1314.0
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